molecular formula C16H15N5O B2648469 N-(4-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide CAS No. 890646-02-3

N-(4-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No. B2648469
CAS RN: 890646-02-3
M. Wt: 293.33
InChI Key: WQPZBOVGXJYYTM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by 1H NMR, 13C NMR, and HR-MS . The triazoles and benzamide structure could penetrate the HSP90 ATP-binding site and form hydrogen bonds and hydrophobic contacts with the amino acid residues .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, N-(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl) hydrazine carbothioamide was prepared from the condensation of 4- amino-5-phenyl- 4H -1,2,4-triazole-3-thiol and thiosemi .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the IR, 1H-NMR, and Mass spectroscopy of 1,2,4-triazole derivatives were evaluated .

Scientific Research Applications

Heterocyclic Synthesis and Material Applications

One notable application of N-(4-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide derivatives is in the field of heterocyclic synthesis. For instance, research has shown that thiophenylhydrazonoacetates can be synthesized by coupling with related compounds to yield various heterocyclic derivatives, indicating the compound's role in expanding the diversity of heterocyclic chemistry (Mohareb et al., 2004). Additionally, these compounds find applications in creating materials with unique electrochemical and electrochromic properties, demonstrating their potential in developing new organic electronic devices (Hu et al., 2013).

Anticancer Activity

A significant area of application for N-(4-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide derivatives is in anticancer research. Studies have designed and synthesized derivatives showing moderate to excellent anticancer activity against various cancer cell lines, highlighting the compound's potential as a scaffold for developing new anticancer agents (Ravinaik et al., 2021).

Coordination Networks and Nonlinear Optical Properties

The adaptability of N-(4-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide derivatives in forming coordination networks with metals has been explored, with findings indicating their utility in creating materials with significant second harmonic generation efficiencies. This application is pivotal in the development of nonlinear optical materials, which are essential for optical communications and information processing technologies (Liao et al., 2013).

Antimicrobial and Biological Evaluation

Derivatives of N-(4-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide have also been synthesized and evaluated for their antimicrobial properties, showcasing their potential in addressing antibiotic resistance by offering new pathways for drug development (Talupur et al., 2021). Such studies underscore the importance of this compound in medicinal chemistry, particularly in designing novel antimicrobial agents.

Mechanism of Action

The mechanism of action for similar compounds has been studied. For example, a series of 4- (1H-1,2,3-triazol-1-yl)benzamides were found to exhibit significant HSP90α binding affinity . These HSP90 inhibitors showed notable anticancer activities in vitro and in vivo .

Future Directions

The future directions for similar compounds involve further study as HSP90 inhibitors . These compounds could be employed to construct HSP90 inhibitors-based drug conjugates for selective tumor therapy .

properties

IUPAC Name

N-(4-ethylphenyl)-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-2-12-3-7-14(8-4-12)18-16(22)13-5-9-15(10-6-13)21-11-17-19-20-21/h3-11H,2H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPZBOVGXJYYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide

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